Sodium 3-cyanopropyl sulfonate chemical structure and molecular weight
Sodium 3-cyanopropyl sulfonate chemical structure and molecular weight
This guide provides a comprehensive technical overview of Sodium 3-cyanopropyl sulfonate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles.
Core Molecular and Physical Properties
Sodium 3-cyanopropyl sulfonate is an organosulfur compound recognized for its unique bifunctional nature, possessing both a nitrile (-C≡N) and a sulfonate (-SO₃⁻) group. This structure imparts specific chemical reactivity and physical properties that are leveraged in various scientific applications.
Chemical Structure and Identity
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
| Property | Value | Source |
| IUPAC Name | Sodium 3-cyano-1-propanesulfonate | |
| CAS Number | 35880-67-2 | [1] |
| Molecular Formula | C₄H₆NNaO₃S | [1] |
| Molecular Weight | 171.15 g/mol | [1] |
| SMILES Code | O=S(CCCC#N)([O-])=O.[Na+] | [1] |
The structure consists of a three-carbon propyl chain. A cyano (nitrile) group is attached to one end of the chain, while a sulfonate group is attached to the other. The sulfonate group exists as a sodium salt.
Caption: Chemical structure of Sodium 3-cyanopropyl sulfonate.
Synthesis and Purification
The synthesis of alkyl sulfonates like Sodium 3-cyanopropyl sulfonate often relies on well-established organosulfur chemistry principles. A common and classical method is the Strecker sulfite alkylation.[2]
Principle of Synthesis: Strecker Sulfite Alkylation
This reaction involves the nucleophilic substitution of a halide by a sulfite salt.[2] The causality behind this choice is the high nucleophilicity of the sulfite ion and the commercial availability of suitable halo-nitrile precursors.
Reaction: R-X + Na₂SO₃ → R-SO₃Na + NaX (where R is the 3-cyanopropyl group and X is a halide, typically Br or Cl)
The reaction displaces the halide from an alkyl halide, in this case, 4-chlorobutyronitrile or 4-bromobutyronitrile, with sodium sulfite to form the desired sodium sulfonate salt.[2]
Generalized Laboratory Synthesis Protocol
This protocol is a representative, self-validating workflow for the synthesis and purification of Sodium 3-cyanopropyl sulfonate.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (Na₂SO₃) in a mixture of water and a polar, water-miscible co-solvent like ethanol. The co-solvent aids in solubilizing the organic reactant.
-
Add 4-chlorobutyronitrile to the flask. The molar ratio should be a slight excess of sodium sulfite to ensure complete conversion of the alkyl halide.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
Step 2: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is highly water-soluble.[3] To isolate it, the solvent is typically removed under reduced pressure using a rotary evaporator. This step is crucial for concentrating the product.[4]
-
The resulting solid residue will be a mixture of the desired product and sodium chloride (the byproduct).
Step 3: Purification (Recrystallization)
-
The primary impurity is inorganic salt (NaCl), which has different solubility properties than the organic sulfonate product.
-
Selectively dissolve the product in a hot solvent in which it is soluble, but the inorganic salt is not. Hot ethanol or a mixture of ethanol and water is often effective.
-
Filter the hot solution to remove the insoluble inorganic salts.
-
Allow the filtrate to cool slowly to induce crystallization of the pure Sodium 3-cyanopropyl sulfonate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for Synthesis and Purification.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile, water-soluble compounds like Sodium 3-cyanopropyl sulfonate.
Methodology Rationale: Due to the ionic nature of the sulfonate group and the lack of a strong UV chromophore in the alkyl chain, standard reversed-phase HPLC with UV detection can be challenging. A mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often more effective.[5][6] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), which are not dependent on chromophores.[6]
Exemplary HILIC-ELSD Protocol:
-
Column: A HILIC stationary phase, such as one with a sulfobetaine functional group.[6]
-
Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium formate.[5] For example, starting at 90% acetonitrile and decreasing to 40% over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).
-
Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase (e.g., 1 mg/mL).
-
Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. The retention time should be consistent and reproducible.
Applications in Research and Drug Development
The bifunctional nature of Sodium 3-cyanopropyl sulfonate makes it a versatile building block and functional additive in several scientific domains.
Role as a Surfactant and Wetting Agent
Like many sulfonate salts, this compound has surfactant properties due to its amphiphilic structure, comprising a hydrophilic sulfonate head and a moderately hydrophobic cyanopropyl tail.[3][7] This allows it to lower surface tension, making it useful as a wetting agent or dispersant in formulations.[3]
Utility in Drug Development
Sulfonate salts are frequently used in drug development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[8][9] While this specific molecule is not a common API counter-ion itself, its structure is representative of the class. The use of sulfonic acids to form salts is a critical strategy in pharmaceutical formulation.[8] The nitrile group also offers a reactive handle for further chemical modification, allowing it to be incorporated into larger molecules as a polar, water-solubilizing moiety.
Precursor in Organic Synthesis
The sulfonate group is a good leaving group in certain reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity makes it a useful intermediate for synthesizing more complex molecules, including sulfonamides, which are a cornerstone class of therapeutic agents.[10][11][12]
Safety and Handling
As a laboratory chemical, Sodium 3-cyanopropyl sulfonate should be handled with standard safety precautions. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Use in a well-ventilated area or a chemical fume hood.
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PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]
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